

A Comprehensive Technical Guide to 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrocinnamic acid

Cat. No.: B092724

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **2-Nitrocinnamic acid** (also known as o-nitrocinnamic acid) stands as a significant chemical intermediate. Its bifunctional nature, possessing both a nitro group and a carboxylic acid, makes it a versatile building block in the synthesis of a variety of organic compounds, particularly heterocyclic structures of pharmaceutical interest. This guide provides an in-depth overview of its identifiers, properties, synthesis protocols, and its role in chemical and biological systems.

Core Identifiers and Properties

2-Nitrocinnamic acid is most commonly identified by its CAS number, 612-41-9. A comprehensive list of its identifiers is provided in the table below, offering a clear reference for researchers.^{[1][2][3][4]} The compound typically appears as a light yellow to yellow crystalline powder or needles and is sparingly soluble in water but more soluble in organic solvents.^[1]

Table 1: Identifiers for **2-Nitrocinnamic Acid**

Identifier	Value
CAS Number	612-41-9[1][2][3][4]
Molecular Formula	C ₉ H ₇ NO ₄ [1][3][4]
Molecular Weight	193.16 g/mol [2][3]
IUPAC Name	(2E)-3-(2-nitrophenyl)prop-2-enoic acid
Synonyms	o-Nitrocinnamic acid, trans-2-Nitrocinnamic acid, 3-(2-Nitrophenyl)acrylic acid[2][3]
EC Number	210-309-4[2][3]
Beilstein/REAXYS	2211209[2][4]
PubChem Substance ID	24897512[2]
RTECS Number	UD3642850[3][4]

Table 2: Physicochemical Properties of **2-Nitrocinnamic Acid**

Property	Value
Melting Point	243-245 °C (lit.)[3][4][5]
Boiling Point	329.36 °C (rough estimate)[4][5]
Density	1.4058 g/cm ³ (rough estimate)[4][5]
Water Solubility	Insoluble[1][3][4][5]
pKa	4.15 (25 °C)[1][4]
Appearance	Light yellow crystalline powder[1]

Synthesis of 2-Nitrocinnamic Acid: Experimental Protocols

The synthesis of **2-Nitrocinnamic acid** is primarily achieved through condensation reactions, with the Knoevenagel and Perkin reactions being the most common methods. These reactions

utilize 2-nitrobenzaldehyde as the starting material.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.1-1.2 equivalents of malonic acid.
- **Reagent Addition:** Add pyridine to dissolve the malonic acid, followed by 1.0 equivalent of 2-nitrobenzaldehyde.
- **Catalyst Addition:** Add a catalytic amount of piperidine (e.g., 0.05 equivalents).
- **Reaction:** Heat the mixture to a gentle reflux and stir for 2-8 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas or by Thin Layer Chromatography (TLC) to observe the disappearance of 2-nitrobenzaldehyde.
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will cause the **2-Nitrocinnamic acid** to precipitate.
- **Purification:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual pyridine hydrochloride.
- **Drying and Recrystallization:** Dry the crude product. For higher purity, the **2-Nitrocinnamic acid** can be recrystallized from a suitable solvent mixture, such as ethanol/water.

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Detailed Protocol:

- **Reaction Setup:** In a dry round-bottom flask fitted with a reflux condenser, place 1.0 equivalent of 2-nitrobenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused sodium acetate.
- **Reaction:** Heat the mixture in an oil bath at 180°C for approximately 5-8 hours.
- **Workup:** Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water. Boil the mixture to dissolve the product and then add sodium carbonate solution until the solution is alkaline to precipitate any unreacted 2-nitrobenzaldehyde as a resin.
- **Filtration:** Filter the hot solution to remove the resinous byproducts.
- **Precipitation:** Acidify the hot filtrate with dilute hydrochloric acid to precipitate the crude **2-Nitrocinnamic acid**.
- **Purification:** Collect the precipitate by filtration and wash with cold water.
- **Recrystallization:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **2-Nitrocinnamic acid**.

Applications in Research and Development

2-Nitrocinnamic acid is a valuable precursor in organic synthesis, particularly for pharmaceuticals. The presence of both the nitro and carboxylic acid functional groups allows for a variety of chemical transformations.

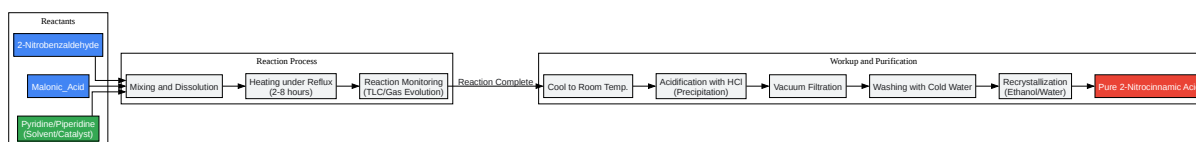
- **Heterocycle Synthesis:** The nitro group can be reduced to an amino group, which is a critical step in the synthesis of various nitrogen-containing heterocyclic compounds like indoles and quinolines.
- **Derivative Synthesis:** The carboxylic acid group can undergo esterification and other reactions to create a diverse range of derivatives that can be screened for biological activities.
- **Photochemical Applications:** The nitro group imparts photochemical reactivity to the molecule, making it useful in applications involving photolabile protecting groups.

Biological Activity and Signaling Pathways

While specific studies detailing the direct interaction of **2-Nitrocinnamic acid** with signaling pathways are limited, the broader class of cinnamic acid derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] Cinnamic acid derivatives have been reported to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) pathway.[7][8] They can inhibit the activation of NF- κ B by preventing the degradation of its inhibitory protein, I κ B α , thereby blocking the transcription of pro-inflammatory genes.[7]

Experimental Workflows

The synthesis of **2-Nitrocinnamic acid** via Knoevenagel condensation is a common and illustrative experimental workflow. The following diagram outlines the key steps of this process.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Nitrocinnamic acid** via Knoevenagel condensation.

This technical guide provides a foundational understanding of **2-Nitrocinnamic acid** for researchers and professionals. Its well-defined synthesis routes and potential for derivatization make it a compound of continuing interest in the development of new chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrocinnamic acid | 1013-96-3 | Benchchem [benchchem.com]
- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. bepls.com [bepls.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Nitrocinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092724#2-nitrocinnamic-acid-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com